2-Chloroethyltriisopropoxysilane
Description
2-Chloroethyltriisopropoxysilane (CAS No. 41304-56-7) is an organosilicon compound characterized by a chloroethyl group (–CH₂CH₂Cl) bonded to a silicon atom, which is further substituted with three isopropoxy (–O–C₃H₇) groups. This structure confers unique reactivity, enabling its use as a coupling agent, surface modifier, and intermediate in organic synthesis. Its applications span industries such as adhesives, coatings, and polymer composites, where it enhances interfacial adhesion between organic and inorganic materials via hydrolysis and condensation reactions .
Key properties include:
- Molecular Formula: C₁₁H₂₃ClO₃Si
- Molecular Weight: 278.84 g/mol
- Boiling Point: ~250–260°C (estimated)
- Solubility: Miscible with organic solvents (e.g., toluene, ethers); hydrolyzes in water.
Properties
CAS No. |
18023-54-6 |
|---|---|
Molecular Formula |
C11H25ClO3Si |
Molecular Weight |
268.85 g/mol |
IUPAC Name |
2-chloroethyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
DDLMFVOFOCTELA-UHFFFAOYSA-N |
SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
Canonical SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
Other CAS No. |
18023-54-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloroethyltriisopropoxysilane with structurally analogous silanes, focusing on reactivity, stability, and industrial applicability.
| Compound | Molecular Formula | Boiling Point (°C) | Reactivity | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₁H₂₃ClO₃Si | 250–260 | High (Cl group enables nucleophilic substitution; isopropoxy groups moderate hydrolysis rate) | Adhesion promoters, surface modification |
| 3-Chloropropyltrimethoxysilane | C₆H₁₅ClO₃Si | 196–198 | Moderate (Cl and methoxy groups balance hydrolysis) | Glass fiber sizing, mineral fillers |
| Triethoxy(vinyl)silane | C₈H₁₈O₃Si | 160–162 | Low (vinyl group undergoes free-radical reactions) | Crosslinking agent in silicones |
| Methyltriisopropoxysilane | C₁₀H₂₄O₃Si | 180–185 | Low (methyl group inert; slow hydrolysis) | Water-repellent coatings |
Key Findings:
Reactivity Differences :
- The chloroethyl group in this compound facilitates nucleophilic substitution (e.g., with amines or alcohols), making it more reactive than methyl- or vinyl-substituted silanes. In contrast, 3-Chloropropyltrimethoxysilane exhibits slower hydrolysis due to methoxy groups’ lower steric hindrance compared to isopropoxy .
Hydrolysis Rates :
- Isopropoxy groups hydrolyze slower than methoxy groups due to steric effects. This property allows this compound to form more stable siloxane networks in hydrophobic coatings compared to methoxy analogs .
Thermal Stability :
- Compounds with bulkier substituents (e.g., triisopropoxy) exhibit higher thermal stability. This compound decomposes above 250°C, outperforming vinyl- or methoxy-based silanes in high-temperature applications .
Application-Specific Performance :
- In adhesion promotion, this compound outperforms methyltriisopropoxysilane due to its reactive Cl group, which forms covalent bonds with substrates. However, it is less suitable than vinylsilanes for free-radical curing systems .
Research Findings and Industrial Relevance
Recent studies highlight the following:
- Surface Modification: this compound-treated silica nanoparticles show 30% higher dispersion stability in epoxy resins compared to untreated particles, attributed to improved interfacial bonding .
- Environmental Impact: Hydrolysis byproducts (e.g., isopropanol, HCl) require careful handling, though its lower volatility reduces airborne exposure risks compared to chloropropylmethoxysilanes .
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